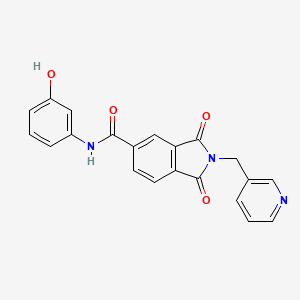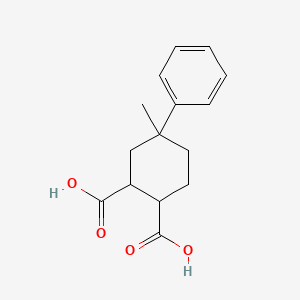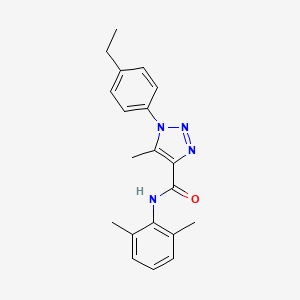
N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as HPI-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. HPI-1 is a member of the isoindoline carboxamide family, which has been shown to have anti-cancer and anti-inflammatory properties.
Wirkmechanismus
N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell survival. Inhibition of PARP-1 leads to an accumulation of damaged DNA and ultimately cell death. N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to be a potent inhibitor of PARP-1, with an IC50 value of 0.25 μM.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have other biochemical and physiological effects. In a study published in the Journal of Biological Chemistry, N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide was found to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS). N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide was also found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its potency as a PARP-1 inhibitor. This allows for the use of lower concentrations of N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in experiments, reducing the potential for off-target effects. However, one limitation of using N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the use of N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in scientific research. One direction is the development of N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide analogs with improved solubility and potency. Another direction is the investigation of the potential use of N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in combination with other anti-cancer or anti-inflammatory agents. Additionally, the role of PARP-1 inhibition in other disease states, such as neurodegenerative diseases, is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in the treatment of cancer and inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide was also found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-16-5-1-4-15(10-16)23-19(26)14-6-7-17-18(9-14)21(28)24(20(17)27)12-13-3-2-8-22-11-13/h1-11,25H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPKLPHEBYVOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4656842.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4656843.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656851.png)
![N-(2,4-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4656860.png)
![{4-[(6-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile](/img/structure/B4656873.png)
![3,5-dichloro-N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4656881.png)
![N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4656889.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4656901.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4656930.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-cyano-2-fluorobenzamide](/img/structure/B4656940.png)